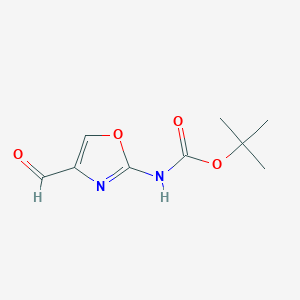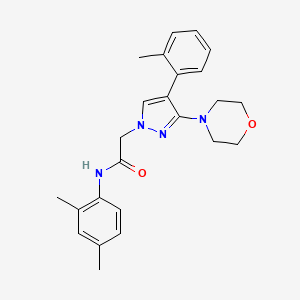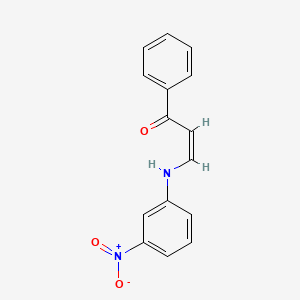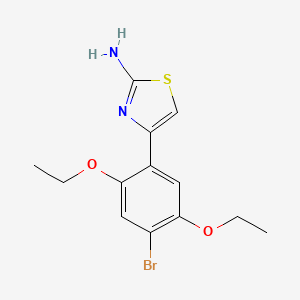
4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C31H34N4O5 and its molecular weight is 542.636. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on related compounds emphasizes the importance of synthesis and spectroscopic characterization in the development of new pharmaceuticals and materials. For instance, studies have reported on the synthesis and characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings, highlighting the relevance of structural analysis and reactivity studies using DFT calculations and molecular dynamics simulations (Pillai et al., 2019). Such foundational research is critical for understanding the chemical and physical properties of novel compounds, paving the way for their potential applications.
Biological Evaluation
Biological evaluations of structurally related compounds have revealed their potential in treating various diseases. For example, certain Schiff bases have demonstrated significant antioxidant and α-glucosidase inhibitory activities, suggesting their utility in managing oxidative stress and diabetes (Pillai et al., 2019). Additionally, compounds such as 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been explored for their alpha-adrenoceptor binding affinity and antihypertensive activity, although with varying degrees of success (Bordner et al., 1988). These studies underscore the potential of complex organic molecules in drug discovery and development, particularly in targeting specific biological pathways.
Material Science Applications
While the primary focus of research on related compounds has been in the realm of medicinal chemistry, their unique structures and properties also offer potential applications in material science. For example, the synthesis and thermal rearrangement of sym-triazines and their derivatives could have implications for the development of new materials with specific thermal properties (Dovlatyan et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazoline-4-one with 2-(mesitylamino)-2-oxoethyl benzoate followed by N-alkylation with 2-methoxybenzyl bromide and subsequent reduction of the ester to the corresponding alcohol.", "Starting Materials": [ "2-amino-3,4-dihydroquinazoline-4-one", "2-(mesitylamino)-2-oxoethyl benzoate", "2-methoxybenzyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazoline-4-one with 2-(mesitylamino)-2-oxoethyl benzoate in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent such as methanol or chloroform to give the corresponding 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Step 2: N-alkylation of the intermediate obtained in step 1 with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO to give the corresponding 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)benzamide.", "Step 3: Reduction of the ester group in the intermediate obtained in step 2 to the corresponding alcohol using a reducing agent such as sodium borohydride in a suitable solvent such as methanol or ethanol in the presence of a catalyst such as hydrochloric acid to give the final product, 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide." ] } | |
CAS番号 |
899915-18-5 |
分子式 |
C31H34N4O5 |
分子量 |
542.636 |
IUPAC名 |
4-[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C31H34N4O5/c1-20-16-21(2)29(22(3)17-20)33-28(37)19-35-25-12-7-6-11-24(25)30(38)34(31(35)39)15-9-14-27(36)32-18-23-10-5-8-13-26(23)40-4/h5-8,10-13,16-17H,9,14-15,18-19H2,1-4H3,(H,32,36)(H,33,37) |
InChIキー |
KQJBQLTZAVDKEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2753561.png)
![1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2753562.png)
![5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2753563.png)


![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753572.png)
![4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2753574.png)

![N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2753579.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)

